molecular formula C13H14N2OS B1487643 (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1275561-25-5

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No. B1487643
CAS RN: 1275561-25-5
M. Wt: 246.33 g/mol
InChI Key: RMQKFNHKPXOJAI-UHFFFAOYSA-N
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Description

3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone, also known as 3APB, is a novel synthetic compound belonging to the class of substituted benzothiophenes. It is a synthetic stimulant drug that is structurally related to amphetamine, and has been reported to have similar effects. 3APB has been used in scientific research to study the effects of stimulants on the body, as well as to explore potential therapeutic applications.

Scientific Research Applications

Phosphorescent Materials

The compound has been utilized in the synthesis of deep-red phosphorescent iridium(III) complexes, which are crucial for applications like organic light-emitting diodes (OLEDs). These materials are essential for the development of high-efficiency, pure red light-emitting complexes, which are challenging due to their lower luminescent quantum yields .

Therapeutic Agents

Thiophene derivatives, such as those found in the compound, have shown a wide range of therapeutic properties. They have been effective in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer applications. This makes the compound a valuable scaffold for medicinal chemistry, leading to the synthesis of novel drugs with enhanced pharmacological activity .

Serotonin Receptor Modulators

In the field of neurochemistry, derivatives of the compound have been studied for their affinity toward serotonin receptors. These studies are significant for the development of new treatments for neurological disorders, as serotonin plays a key role in mood regulation and cognitive functions .

Material Science

The unique electronic properties of thiophene make it an interesting candidate for material science applications. The compound’s derivatives can be used to create materials with specific electronic characteristics, which are valuable for the development of sensors, semiconductors, and other electronic devices .

Antitumor Agents

Compounds containing the benzo[b]thiophen-2-yl moiety have been synthesized and evaluated for their antitumor potential. These studies are crucial for the discovery of new cancer treatments, as they provide insights into the molecular mechanisms of tumor suppression and the development of targeted therapies .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand the interactions at the molecular level. This is particularly useful in drug design, where understanding the binding affinities and interactions can lead to the development of more effective drugs .

Electrochemical Studies

Electrochemical properties of derivatives of the compound have been explored, which is important for applications in batteries and energy storage devices. These studies help in designing materials with better charge storage capabilities and stability .

Photophysical Studies

The photophysical properties of the compound’s derivatives have been investigated, which is relevant for the development of photodynamic therapy agents and fluorescent markers for biological imaging .

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKFNHKPXOJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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